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Abstract
Orn8-Vasopressin, also known as Ornipressin or POR-8, is a synthetic analog of the

neurohypophyseal hormone vasopressin. It is a potent vasoconstrictor that exhibits high

selectivity for the vasopressin V1a receptor subtype, with minimal to negligible activity on V2

receptors. This selectivity profile makes it a valuable pharmacological tool for investigating the

physiological and pathophysiological roles of V1a receptors and a clinically useful agent for

managing hypotension and controlling localized bleeding. This guide provides a comprehensive

overview of the biological properties of Orn8-Vasopressin, including its receptor binding

characteristics, functional pharmacology, and the experimental methodologies used for its

characterization.

Introduction
Orn8-Vasopressin is a synthetic nonapeptide in which the arginine at position 8 of the native

human vasopressin (Arginine Vasopressin, AVP) is replaced by ornithine. This substitution

significantly alters its biological activity, conferring a strong preference for the V1a receptor,

which is primarily expressed on vascular smooth muscle cells.[1] Its potent vasoconstrictive

properties have led to its clinical use as a hemostatic agent and for blood pressure support.[2]

Understanding the detailed biological and pharmacological properties of Orn8-Vasopressin is

crucial for its optimal use in research and clinical settings.
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Receptor Binding and Selectivity
While specific binding affinity data (Ki) for Orn8-Vasopressin at V1a and V2 receptors is not

readily available in the public domain, its pharmacological profile strongly indicates a high

affinity for the V1a receptor and a very low affinity for the V2 receptor. For comparative

purposes, the binding affinities of the endogenous ligand, Arginine Vasopressin (AVP), and

another clinically used analog, Terlipressin, are presented in Table 1.

Table 1: Receptor Binding Affinities of Vasopressin Analogs

Compound
Receptor
Subtype

Species
Binding
Affinity (Ki)
[nM]

Reference

Arginine

Vasopressin

(AVP)

Human V1a Human 0.39 [3]

Human V2 Human 1.21 [3]

Terlipressin Human V1 Human 1100 [4]

Human V2 Human 6900 [4]

Note: Specific Ki values for Orn8-Vasopressin are not available in the cited literature. The data

for AVP and Terlipressin are provided for context.

Functional Pharmacology
The primary pharmacological effect of Orn8-Vasopressin is potent vasoconstriction, mediated

by its agonist activity at V1a receptors on vascular smooth muscle cells. In contrast, it has been

reported to have no significant antidiuretic effect, indicating a lack of meaningful agonism at V2

receptors.[5]

Table 2: Functional Potency of Vasopressin Analogs
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Compound Assay Species
Potency
(EC50/ED50)

Reference

Arginine

Vasopressin

(AVP)

Increase in

intracellular

Ca2+ (hV1a)

Human 1.13 nM (EC50) [3]

cAMP

Accumulation

(hV2)

Human 2.22 nM (EC50) [3]

Vasoconstriction

(A7r5 cells)
Rat ~5 nM (EC50) [6]

Orn8-

Vasopressin

Vasoconstriction

in human skin
Human

Effective at 10⁻⁴

U/ml
[7]

Note: Direct EC50/ED50 values for Orn8-Vasopressin from in vitro vasoconstriction or in vivo

pressor assays are not specified in the provided search results. The data on human skin

vasoconstriction provides a qualitative measure of its potency.

Signaling Pathways
Orn8-Vasopressin exerts its vasoconstrictive effects through the activation of the Gq/11

signaling cascade following its binding to the V1a receptor. This pathway leads to an increase

in intracellular calcium concentration, which is the primary trigger for smooth muscle

contraction.
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Caption: V1a Receptor Signaling Pathway for Orn8-Vasopressin.

Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a general method for determining the binding affinity of a compound like Orn8-

Vasopressin to vasopressin receptors.

Objective: To determine the inhibition constant (Ki) of Orn8-Vasopressin for V1a and V2

receptors.

Materials:

Membrane preparations from cells expressing human V1a or V2 receptors.

Radioligand (e.g., [³H]-Arginine Vasopressin).

Non-specific binding control (e.g., a high concentration of unlabeled Arginine Vasopressin).

Orn8-Vasopressin at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

Glass fiber filters.

Scintillation counter.

Procedure:

In a microplate, combine the cell membrane preparation, radioligand at a concentration close

to its Kd, and varying concentrations of Orn8-Vasopressin.

For total binding wells, add assay buffer instead of the competitor.

For non-specific binding wells, add a saturating concentration of unlabeled AVP.

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-120 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity trapped on the filters using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Orn8-Vasopressin

concentration to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.[8]
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Caption: Workflow for Radioligand Receptor Binding Assay.

In Vitro Vasoconstriction Assay
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This protocol outlines a method to assess the vasoconstrictor activity of Orn8-Vasopressin on

isolated arterial rings.

Objective: To determine the potency (EC50) and efficacy of Orn8-Vasopressin in inducing

vascular smooth muscle contraction.

Materials:

Isolated arterial rings (e.g., from rat aorta or human saphenous vein).[9]

Organ bath system with isometric force transducers.

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂).

Orn8-Vasopressin stock solution.

Control vasoconstrictor (e.g., phenylephrine or KCl).

Procedure:

Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at

37°C.

Allow the rings to equilibrate under a resting tension for a specified period.

Assess the viability of the rings by contracting them with a high concentration of KCl.

After a washout period, cumulatively add increasing concentrations of Orn8-Vasopressin to

the organ bath.

Record the isometric tension developed after each addition until a maximal response is

achieved.

Plot the contractile response against the logarithm of the Orn8-Vasopressin concentration to

generate a dose-response curve.

Calculate the EC50 (the concentration that produces 50% of the maximal response) and the

maximal effect (Emax) from the curve.
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In Vivo Rat Pressor Assay
This is a classic method to evaluate the effect of a substance on systemic blood pressure.[10]

[11]

Objective: To determine the pressor potency (ED50) of Orn8-Vasopressin.

Materials:

Anesthetized rats.

Catheters for cannulation of a carotid artery (for blood pressure measurement) and a jugular

vein (for drug administration).

Blood pressure transducer and recording system.

Orn8-Vasopressin solutions of known concentrations.

Procedure:

Anesthetize the rat and cannulate the carotid artery and jugular vein.

Connect the arterial catheter to a pressure transducer to continuously monitor blood

pressure.

Allow the animal's blood pressure to stabilize.

Administer increasing doses of Orn8-Vasopressin intravenously.

Record the peak increase in mean arterial pressure for each dose.

Plot the increase in blood pressure against the logarithm of the dose of Orn8-Vasopressin.

Determine the ED50, the dose that produces 50% of the maximal pressor response.

In Vivo Antidiuretic Assay
This assay measures the ability of a compound to reduce urine output.
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Objective: To assess the antidiuretic activity of Orn8-Vasopressin.

Materials:

Water-loaded, conscious or anesthetized rats.

Metabolic cages for urine collection or bladder cannulation for direct urine flow

measurement.

Orn8-Vasopressin solutions.

Procedure:

Hydrate the rats with a water load (e.g., via oral gavage).

Administer Orn8-Vasopressin (subcutaneously or intravenously).

Collect urine over a set period and measure the volume.

Compare the urine output of Orn8-Vasopressin-treated rats to that of vehicle-treated control

rats.

A significant reduction in urine volume indicates antidiuretic activity.

Conclusion
Orn8-Vasopressin is a potent and selective V1a receptor agonist with pronounced

vasoconstrictor effects and minimal antidiuretic activity. This pharmacological profile makes it a

valuable tool for studying V1a receptor-mediated physiology and a useful therapeutic agent in

specific clinical scenarios. The experimental protocols detailed in this guide provide a

framework for the further characterization of Orn8-Vasopressin and other vasopressin analogs,

contributing to a deeper understanding of their biological properties and potential applications.

Further research is warranted to determine the precise binding affinities and functional

potencies of Orn8-Vasopressin to provide a more complete quantitative profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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